LogP Increase vs. 2,9‑Diphenyl‑1,10‑phenanthroline
The meta‑CF₃‑phenyl derivative shows a predicted LogP of 8.15, while the non‑fluorinated 2,9‑diphenyl‑1,10‑phenanthroline has a predicted LogP of 6.12 . The difference of +2.03 log units corresponds to a > 100‑fold increase in octanol‑water partition coefficient, which directly governs solubility, membrane permeability, and extractability in liquid‑liquid separation processes.
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 8.15 |
| Comparator Or Baseline | 2,9-Diphenyl-1,10-phenanthroline (CAS 25677-69-4): LogP = 6.12 |
| Quantified Difference | ΔLogP = +2.03 (≈ 107-fold increase in P) |
| Conditions | Consensus prediction from molecular-structure-based algorithms (same source type for both compounds). |
Why This Matters
The >100-fold higher lipophilicity can determine whether a ligand remains in an organic extraction phase or is lost to the aqueous phase during process-scale metal separations.
